molecular formula C10H10BrNO4 B15313856 2-(4-Bromo-2-nitrophenyl)-2-methylpropanoic acid

2-(4-Bromo-2-nitrophenyl)-2-methylpropanoic acid

Cat. No.: B15313856
M. Wt: 288.09 g/mol
InChI Key: NOBBXVXIGWPEMA-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-nitrophenyl)-2-methylpropanoic acid is an organic compound with a molecular formula of C10H10BrNO4. This compound is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, along with a methylpropanoic acid moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-nitrophenyl)-2-methylpropanoic acid typically involves the bromination of 2-nitrophenylacetic acid followed by esterification and subsequent hydrolysis. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-nitrophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium).

    Reduction: Hydrogen gas, palladium catalyst, and solvents (e.g., ethanol).

    Oxidation: Potassium permanganate, sulfuric acid, and water.

Major Products

Scientific Research Applications

2-(4-Bromo-2-nitrophenyl)-2-methylpropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-nitrophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The pathways involved include enzyme inhibition and protein-ligand interactions .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-nitrophenylacetic acid
  • 4-Bromo-2-nitrophenylboronic acid
  • 4-Bromo-2-nitrophenol

Uniqueness

2-(4-Bromo-2-nitrophenyl)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its methylpropanoic acid moiety differentiates it from other similar compounds, making it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C10H10BrNO4

Molecular Weight

288.09 g/mol

IUPAC Name

2-(4-bromo-2-nitrophenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H10BrNO4/c1-10(2,9(13)14)7-4-3-6(11)5-8(7)12(15)16/h3-5H,1-2H3,(H,13,14)

InChI Key

NOBBXVXIGWPEMA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)Br)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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